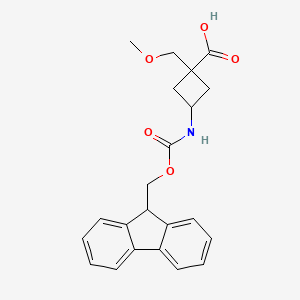

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid

Beschreibung

This compound is a cyclobutane-based carboxylic acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) -protected amino group and a methoxymethyl substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The cyclobutane ring introduces conformational rigidity, which can influence binding affinity and metabolic stability in drug design.

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-27-13-22(20(24)25)10-14(11-22)23-21(26)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGREVWTPXXZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid, also known by its CAS number 2490418-76-1, is a complex organic compound characterized by its unique cyclobutane structure and the presence of a fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 381.4 g/mol. The structural features include:

- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's reactivity.

- Fluorenyl Group : Enhances stability and lipophilicity, making it suitable for pharmaceutical applications.

- Carboxylic Acid Group : Imparts acidic properties and can participate in various biochemical reactions.

Antitumor Activity

Research indicates that 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid exhibits significant biological activity as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial in cancer therapy as it can enhance the immune response against tumors. Studies have shown that compounds with similar structures often exhibit antitumor properties, suggesting this compound may also affect cancer cell proliferation and survival.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting various metabolic pathways. The presence of functional groups allows for interactions with specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial properties. Given the structural characteristics of this compound, it is hypothesized that it may possess antimicrobial activity against a range of pathogens. Further studies are needed to confirm these effects and elucidate the mechanisms involved.

Study on PD-L1 Inhibition

A recent study explored the interactions between 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid and PD-L1. The results indicated that the compound could effectively bind to PD-L1, blocking its interaction with PD-1 on T cells, thereby enhancing T cell activation and proliferation in vitro. The study concluded that this compound has potential as a therapeutic agent in immuno-oncology.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over its structure. Techniques such as phototriggered reactions have been employed to modify carboxylic acids like this one, potentially enhancing their biological activity or facilitating the introduction of additional functional groups.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid | Cyclobutane ring, Fluorenyl group | PD-L1 inhibition, Antitumor |

| 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | Hydroxy group, Cyclobutane | Antimicrobial |

| 9H-fluoren-9-ylmethanol | Hydroxymethyl group | Antitumor |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclobutane-Based Analogs

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid (CAS 1935557-50-8)

- Structure: Lacks the methoxymethyl group but retains the Fmoc-protected amino group on the cyclobutane ring.

- Molecular Weight : 337.38 g/mol .

- Applications : Used as a building block in peptide synthesis and medicinal chemistry. Supplied by American Elements in high-purity grades (≥99%) .

1-[Cyclopropyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutane-1-carboxylic Acid (CAS 1697367-12-6)

Heterocyclic and Larger Ring Analogs

(1R,3s)-3-(Fmoc-amino)cyclopentane-1-carboxylic Acid (CAS 220497-67-6)

- Structure : Cyclopentane ring instead of cyclobutane, with a cis-configuration.

- Molecular Weight : 351.40 g/mol .

- Applications : Used in constrained peptide design. The larger ring size alters conformational flexibility compared to cyclobutane derivatives .

3-(Fmoc-amino)-1-Boc-piperidine-3-carboxylic Acid

- Structure : Piperidine ring with Fmoc and tert-butoxycarbonyl (Boc) protecting groups.

- Molecular Weight: Not explicitly stated, but piperidine derivatives typically have higher molecular weights than cyclobutane analogs .

- Applications : Useful in synthesizing peptidomimetics due to the nitrogen-containing heterocycle .

Substituent Variants

1-(Methoxymethyl)-3-(Fmoc-amino)cyclobutane-1-carboxylic Acid

- Hypothetical Comparison: Likely exhibits lower solubility in aqueous media compared to non-methoxylated analogs but improved membrane permeability in drug delivery applications.

3-(Fmoc-amino)-3,3-difluorocyclobutane-1-carboxylic Acid

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.